4-(3-Methylpiperazin-1-yl)benzoic acid
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Overview
Description
4-(3-Methylpiperazin-1-yl)benzoic acid is an organic compound that belongs to the class of piperazine carboxylic acids It is characterized by a benzoic acid moiety attached to a 3-methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperazin-1-yl)benzoic acid typically involves the reaction of 3-methylpiperazine with 4-formylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of acid binding agents and other reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzoic acid moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(3-Methylpiperazin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
- 3-(4-Methylpiperazin-1-yl)benzoic acid
- 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride
Uniqueness
4-(3-Methylpiperazin-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1131623-06-7 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(7-6-13-9)11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) |
InChI Key |
PKNBKHTYYDFSER-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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